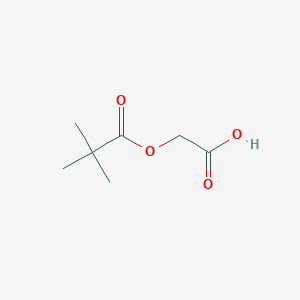
2-(Pivaloyloxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pivaloyloxy)acetic acid is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a pivaloyloxy group. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
2-(Pivaloyloxy)acetic acid can be synthesized through several methods. One common synthetic route involves the esterification of acetic acid with pivalic acid in the presence of a catalyst such as sulfuric acid . The reaction typically requires heating and can be carried out under reflux conditions. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(Pivaloyloxy)acetic acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and pivalic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the pivaloyloxy group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Pivaloyloxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Pivaloyloxy)acetic acid involves its hydrolysis to release acetic acid and pivalic acid. These products can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(Pivaloyloxy)acetic acid can be compared with other similar compounds such as:
Acetic acid: A simple carboxylic acid with a wide range of applications.
Pivalic acid: A carboxylic acid with a bulky tert-butyl group, used in organic synthesis.
Phenylacetic acid: An aromatic carboxylic acid with applications in the pharmaceutical industry
The uniqueness of this compound lies in its combination of the pivaloyloxy group with the acetic acid backbone, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H12O4 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropanoyloxy)acetic acid |
InChI |
InChI=1S/C7H12O4/c1-7(2,3)6(10)11-4-5(8)9/h4H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
HDYMMPOYSWJSQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















